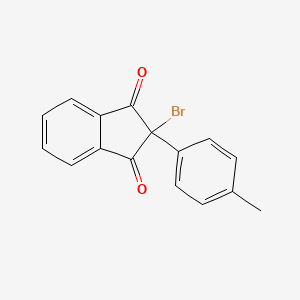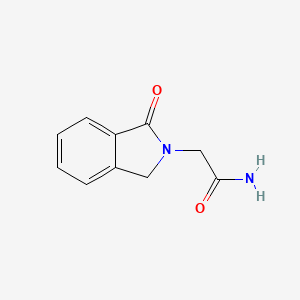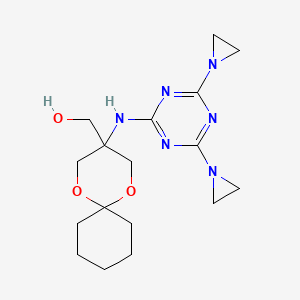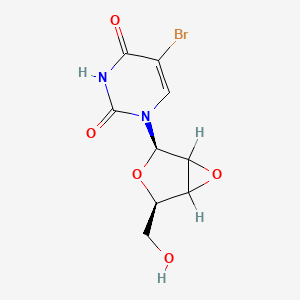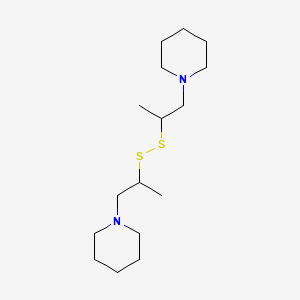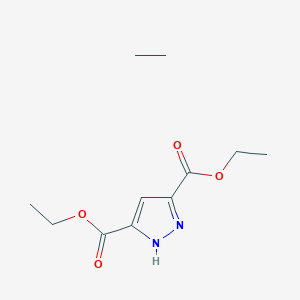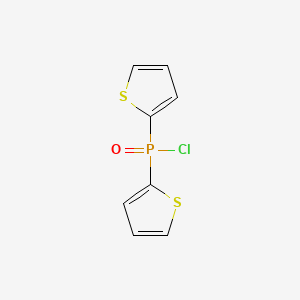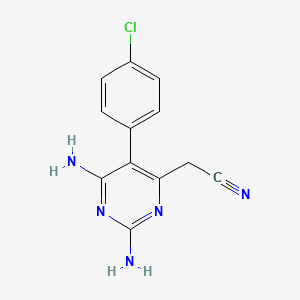
3'-Azido-2',3'-dideoxy-5-thiocyanatouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that make it useful in various scientific and medical applications. This compound is particularly noted for its potential in inhibiting telomerase activity, which is a key enzyme involved in cellular aging and cancer.
Preparation Methods
The synthesis of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by the introduction of the azido group at the 3’ position. The thiocyanate group is then introduced at the 5’ position. The final product is obtained after deprotection of the hydroxyl groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the thiocyanate group.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The thiocyanate group can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. .
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving nucleic acid interactions and modifications.
Medicine: This compound is investigated for its potential in cancer therapy due to its ability to inhibit telomerase activity, leading to telomere shortening and potential cancer cell death.
Industry: It is used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine involves the inhibition of telomerase activity. Telomerase is an enzyme that adds telomeric DNA repeats to the ends of chromosomes, which is crucial for cellular replication and longevity. By incorporating into the DNA, this compound prevents the elongation of telomeres, leading to cellular senescence and apoptosis in cancer cells. This selective inhibition is due to the structural similarity of the compound to natural nucleosides, allowing it to be incorporated into the DNA by telomerase but not by other DNA polymerases .
Comparison with Similar Compounds
3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine is unique compared to other nucleoside analogs due to its dual modifications at the 3’ and 5’ positions. Similar compounds include:
3’-Azido-2’,3’-dideoxyguanosine: Another nucleoside analog with an azido group at the 3’ position, known for its telomerase inhibitory activity.
3’-Azido-2’,3’-dideoxyadenosine: Similar in structure but with an adenine base, also used in telomerase inhibition studies.
3’-Azido-2’,3’-dideoxy-6-thioguanosine: Contains a thiogroup at the 6’ position, adding another layer of modification for specific applications
These compounds share similar mechanisms of action but differ in their specific modifications, which can influence their selectivity and potency in various applications.
Properties
CAS No. |
111495-96-6 |
|---|---|
Molecular Formula |
C10H10N6O4S |
Molecular Weight |
310.29 g/mol |
IUPAC Name |
[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate |
InChI |
InChI=1S/C10H10N6O4S/c11-4-21-7-2-16(10(19)13-9(7)18)8-1-5(14-15-12)6(3-17)20-8/h2,5-6,8,17H,1,3H2,(H,13,18,19)/t5-,6+,8+/m0/s1 |
InChI Key |
MRIVVOQRLBCTOK-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


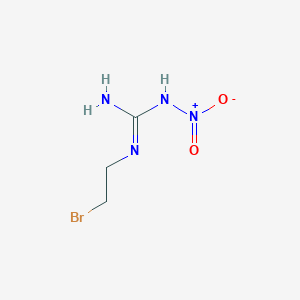
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)

